![molecular formula C19H16F3N3O2 B12597788 1-Isoquinolin-5-yl-3-[2-[4-(trifluoromethoxy)phenyl]ethyl]urea CAS No. 648420-30-8](/img/structure/B12597788.png)
1-Isoquinolin-5-yl-3-[2-[4-(trifluoromethoxy)phenyl]ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isoquinolin-5-yl-3-[2-[4-(trifluoromethoxy)phenyl]ethyl]urea is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an isoquinoline moiety and a trifluoromethoxyphenyl group. It has garnered interest due to its potential as a selective antagonist for certain receptors, making it a valuable tool in pharmacological research .
Méthodes De Préparation
The synthesis of 1-Isoquinolin-5-yl-3-[2-[4-(trifluoromethoxy)phenyl]ethyl]urea typically involves multiple steps, starting with the preparation of the isoquinoline core. This is followed by the introduction of the trifluoromethoxyphenyl group through various organic reactions. Common synthetic routes include:
Nucleophilic substitution: reactions to introduce the trifluoromethoxy group.
Coupling reactions: to attach the phenyl group to the isoquinoline core.
Urea formation: through the reaction of an amine with an isocyanate.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Analyse Des Réactions Chimiques
1-Isoquinolin-5-yl-3-[2-[4-(trifluoromethoxy)phenyl]ethyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering its pharmacological properties.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Isoquinolin-5-yl-3-[2-[4-(trifluoromethoxy)phenyl]ethyl]urea has several scientific research applications:
Biology: The compound is studied for its effects on cellular signaling pathways and receptor interactions.
Medicine: Potential therapeutic applications include pain management and treatment of inflammatory conditions.
Industry: It may be used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mécanisme D'action
The mechanism of action of 1-Isoquinolin-5-yl-3-[2-[4-(trifluoromethoxy)phenyl]ethyl]urea involves its interaction with TRPV1 receptors. By binding to these receptors, it inhibits their activation by various stimuli such as capsaicin, heat, and protons. This inhibition reduces the transmission of pain signals and inflammatory responses . The molecular targets include the TRPV1 receptor, and the pathways involved are primarily related to pain and inflammation signaling .
Comparaison Avec Des Composés Similaires
1-Isoquinolin-5-yl-3-[2-[4-(trifluoromethoxy)phenyl]ethyl]urea can be compared with other TRPV1 antagonists such as:
The uniqueness of this compound lies in its specific structure, which provides a distinct binding affinity and selectivity for TRPV1 receptors, making it a valuable compound for targeted research .
Propriétés
Numéro CAS |
648420-30-8 |
|---|---|
Formule moléculaire |
C19H16F3N3O2 |
Poids moléculaire |
375.3 g/mol |
Nom IUPAC |
1-isoquinolin-5-yl-3-[2-[4-(trifluoromethoxy)phenyl]ethyl]urea |
InChI |
InChI=1S/C19H16F3N3O2/c20-19(21,22)27-15-6-4-13(5-7-15)8-11-24-18(26)25-17-3-1-2-14-12-23-10-9-16(14)17/h1-7,9-10,12H,8,11H2,(H2,24,25,26) |
Clé InChI |
YHSHJMCQJBIORT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN=C2)C(=C1)NC(=O)NCCC3=CC=C(C=C3)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


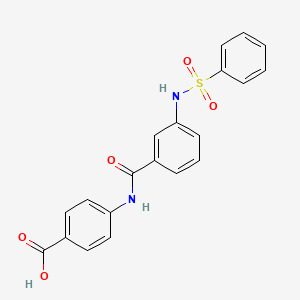
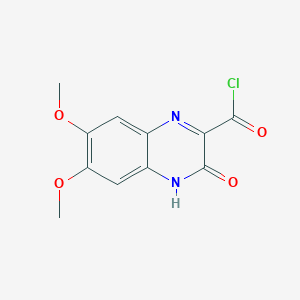
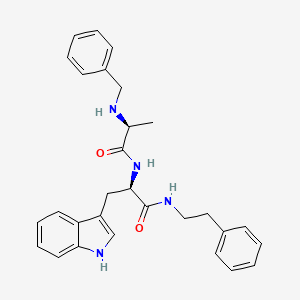
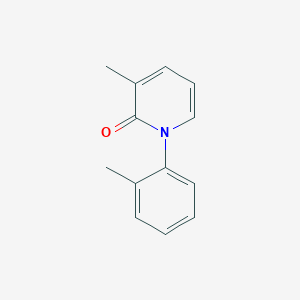
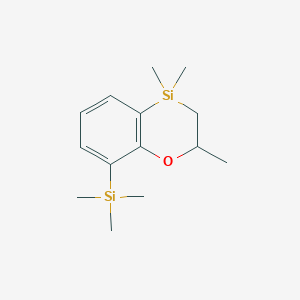
![5-[2-(4-Chlorophenyl)ethylamino]-5-oxopentanoic acid](/img/structure/B12597748.png)
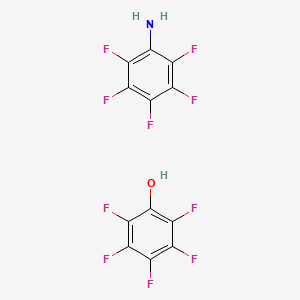
![2-[3-(3-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12597768.png)
![2-Cyclopenten-1-one, 4-[[tris(1-methylethyl)silyl]oxy]-, (4S)-](/img/structure/B12597774.png)


![2-Hydroxy-3-isopropyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12597797.png)
![N-{5-[(3-Nitrophenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12597798.png)
![N'-[2-(2-methoxyphenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12597799.png)
